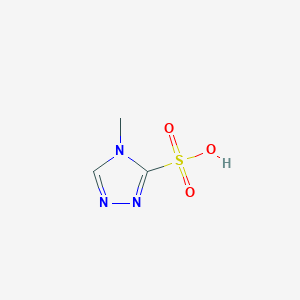
4-methyl-4H-1,2,4-triazole-3-sulfonic acid
Vue d'ensemble
Description
4-Methyl-4H-1,2,4-triazole-3-sulfonic acid is a heterocyclic compound with the molecular formula C3H5N3O3S and a molecular weight of 163.16 g/mol . This compound is characterized by a triazole ring substituted with a methyl group and a sulfonic acid group, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-4H-1,2,4-triazole-3-sulfonic acid typically involves the reaction of 4-methyl-1,2,4-triazole with sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective sulfonation of the triazole ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions helps in achieving high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-4H-1,2,4-triazole-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different triazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonate esters, reduced triazoles, and various substituted triazole derivatives .
Applications De Recherche Scientifique
4-Methyl-4H-1,2,4-triazole-3-sulfonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-methyl-4H-1,2,4-triazole-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the triazole ring can participate in π-π interactions and coordinate with metal ions. These interactions enable the compound to modulate enzyme activity and inhibit microbial growth .
Comparaison Avec Des Composés Similaires
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound has a thiol group instead of a sulfonic acid group, leading to different chemical reactivity and biological activity.
4-Methyl-4H-1,2,4-triazole-3-carboxylic acid: The carboxylic acid group imparts different solubility and reactivity properties compared to the sulfonic acid group.
Uniqueness: 4-Methyl-4H-1,2,4-triazole-3-sulfonic acid is unique due to its strong acidic nature and ability to participate in a wide range of chemical reactions. Its sulfonic acid group enhances its solubility in water and its reactivity in various chemical processes, making it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
4-methyl-1,2,4-triazole-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O3S/c1-6-2-4-5-3(6)10(7,8)9/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBIWKLGRGUOTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394185 | |
| Record name | 4-methyl-4H-1,2,4-triazole-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29982-43-2 | |
| Record name | 4-methyl-4H-1,2,4-triazole-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dichloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B1621580.png)
![N1-[2-bromo-4-(tert-butyl)phenyl]-2-chloroacetamide](/img/structure/B1621581.png)


![3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1621584.png)


![2,2-Dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-1,3-dioxane-4,6-dione](/img/structure/B1621587.png)




![2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide](/img/structure/B1621595.png)

